An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-phenyl-1H-pyrazol-3-ol
An In-Depth Technical Guide to the Chemical Properties of 5-amino-1-phenyl-1H-pyrazol-3-ol
Foreword: The Strategic Importance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a privileged scaffold in drug design.[1] Within this class, 5-amino-1-phenyl-1H-pyrazol-3-ol (a tautomer of Phenyl-Edaravone) represents a particularly versatile synthon. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive hydroxyl/keto system, opens a gateway to a vast chemical space of fused heterocycles and functionalized derivatives.[2][3] This guide provides an in-depth exploration of the fundamental chemical properties of this molecule, offering field-proven insights into its structure, reactivity, and analytical characterization to empower its application in research and development.
Part 1: Molecular Structure and Tautomeric Landscape
The chemical identity of 5-amino-1-phenyl-1H-pyrazol-3-ol is not defined by a single static structure but rather by a dynamic equilibrium between several tautomeric forms. Understanding this tautomerism is critical, as the predominant form dictates the molecule's reactivity, spectroscopic signature, and biological interactions.
Key Identifiers and Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 5-amino-2-phenyl-1H-pyrazol-3-one | [4] |
| Synonyms | 5-amino-1-phenyl-1H-pyrazol-3-ol, 3-amino-1-phenyl-1H-pyrazol-5-ol | [4] |
| CAS Number | 28710-97-6 | [4] |
| Molecular Formula | C₉H₉N₃O | [4][5] |
| Molecular Weight | 175.19 g/mol | [4] |
| XLogP (Predicted) | 1.0 | [5] |
The Prototropic Tautomerism
5-amino-1-phenyl-1H-pyrazol-3-ol primarily exists in a solvent- and state-dependent equilibrium between three main tautomers: the Amino-Hydroxy (OH-form), the Amino-Keto (CH-form), and the Imino-Keto (NH-form).
Extensive spectroscopic studies, including NMR and X-ray crystallography on the parent 1-phenyl-1H-pyrazol-3-ol system, have provided profound insights.[6] In the solid state and in nonpolar solvents such as CDCl₃, the molecule predominantly exists as the 1H-pyrazol-3-ol (OH) tautomer . This preference is stabilized by the formation of intermolecular hydrogen-bonded dimers.[6] In polar, hydrogen-bond-accepting solvents like DMSO, these dimers are disrupted, leading to the presence of monomers, though the OH-form still largely predominates.[6][7] The CH-form, while a necessary intermediate for certain reactions, is generally less stable.
Caption: Tautomeric equilibrium of 5-amino-1-phenyl-1H-pyrazol-3-ol.
Part 2: Synthesis and Spectroscopic Characterization
The synthesis of pyrazole derivatives is a well-established field, with multicomponent reactions offering an efficient route to this scaffold.[8][9] Spectroscopic analysis is non-negotiable for confirming the structure and assessing the purity and tautomeric state of the final product.
Representative Synthesis Protocol
A common and efficient method for synthesizing the pyrazolone core involves the cyclocondensation of a β-ketoester with phenylhydrazine. The following protocol describes a representative synthesis.
Objective: To synthesize 5-amino-1-phenyl-1H-pyrazol-3-ol via cyclocondensation.
Methodology:
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Reaction Setup: To a solution of ethyl cyanoacetate (1 equivalent) and phenylhydrazine (1 equivalent) in absolute ethanol, add a catalytic amount of a base such as sodium ethoxide.
-
Cyclization: Reflux the reaction mixture for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water and acidified with dilute HCl.
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Isolation: The resulting precipitate is collected by filtration, washed with cold water to remove impurities, and dried under vacuum.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final compound.
Caption: Major reaction pathways for synthetic derivatization.
Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
Objective: To demonstrate the utility of 5-amino-1-phenyl-1H-pyrazol-3-ol as a synthon for fused heterocycles.
Methodology:
-
Reaction Setup: Dissolve 5-amino-1-phenyl-1H-pyrazol-3-ol (1 equivalent) and acetylacetone (1.1 equivalents) in glacial acetic acid.
-
Cyclization: Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC.
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Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker of crushed ice.
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Purification: Collect the precipitate by filtration, wash thoroughly with water, and recrystallize from ethanol to afford the pure 2,7-dimethyl-5-phenyl-5H-pyrazolo[1,5-a]pyrimidin-5-one.
Conclusion and Future Outlook
5-amino-1-phenyl-1H-pyrazol-3-ol is more than a simple heterocyclic compound; it is a strategic platform for chemical innovation. Its rich tautomeric chemistry, coupled with its versatile reactivity at multiple sites, provides a robust foundation for the synthesis of diverse and complex molecular libraries. For researchers in drug development, mastering the properties of this scaffold is a key step toward designing next-generation therapeutics that leverage the proven biological relevance of the pyrazole core. The continued exploration of its synthetic potential will undoubtedly lead to the discovery of novel compounds with significant pharmacological activity.
References
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